N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide
Description
Properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMWPULUMDXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target signal transducer and activator of transcription 3 (stat3), which is an attractive target for cancer treatment.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, possibly stat3, to inhibit their function.
Biochemical Analysis
Biochemical Properties
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can bind to DNA and disrupt replication processes, making it a potential anticancer agent. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In cancer cells, it interferes with DNA replication and induces apoptosis. The compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it can alter gene expression by binding to transcription factors or directly interacting with DNA.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit bacterial transpeptidases, which are essential for cell wall synthesis. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. Its stability and activity can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus or mitochondria. This localization is crucial for its biological activity, as it allows the compound to interact with its cellular targets.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is often found in the nucleus, where it can interact with DNA and transcription factors. It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its biological activity.
Biological Activity
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide is a compound that integrates a benzamide structure with a propyl chain and a 5-amino-1,3,4-thiadiazole moiety. This unique combination is significant due to the biological activities associated with both the benzamide and thiadiazole groups. Research into this compound has revealed potential applications in medicinal chemistry, specifically in the realms of anticancer and antimicrobial activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1199215-74-1 |
| Molecular Formula | CHNOS |
| Molecular Weight | 262.33 g/mol |
The compound features a thiadiazole ring, which is known for its role in various biological activities. The presence of the amino group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
Case Study:
In one study, derivatives of 2-amino-1,3,4-thiadiazole demonstrated cytostatic properties against certain cancer types. These findings suggest that this compound could similarly exhibit anticancer effects due to its structural components .
Antimicrobial Activity
Compounds with thiadiazole structures are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antibiotics.
Research Findings:
A review highlighted several derivatives with 1,3,4-thiadiazole exhibiting antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may also possess other pharmacological activities:
- Anticonvulsant : Compounds similar to this benzamide have shown effectiveness in seizure models.
- Anti-inflammatory : Thiadiazole derivatives have been associated with anti-inflammatory effects in various studies.
- Neuroprotective : Some studies suggest potential neuroprotective properties linked to thiadiazole-containing compounds .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps allowing for structural modifications that can enhance biological activity. The structure-activity relationship (SAR) studies are crucial for optimizing the compound's efficacy and reducing toxicity.
Synthetic Pathway Example
A representative synthetic pathway might include:
- Formation of the thiadiazole ring through cyclization reactions.
- Attachment of the propyl chain via nucleophilic substitution.
- Coupling with the benzamide group to yield the final product.
This multi-step approach allows researchers to introduce various functional groups that can further influence biological activity.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Here’s a comparison table highlighting some notable examples:
| Compound Name | Unique Features |
|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-YL)-acetamide | Strong cytotoxicity against specific cancer cell lines |
| N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-YL}propyl}benzamide | Exhibits antiviral activity against influenza A |
| 5-Arylidineamino-1,3,4-thiadiazol derivatives | Significant anticancer activity across multiple cell lines |
These compounds illustrate the diversity within thiadiazole derivatives while showcasing the unique structural features and potential applications of this compound.
Comparison with Similar Compounds
Antiviral Activity: Thiadiazole Derivatives
- N-{3-(Methylthio)-1-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (Derivative 45): EC₅₀: 31.4 µM against Influenza A H3N2, outperforming other derivatives but less potent than oseltamivir . Structural Difference: Incorporates a methylthio group and phenylamino substituent, which may enhance viral entry inhibition. Key Insight: The thiourea moiety in related derivatives (e.g., compounds 47 and 48) improves activity against Parainfluenza-3 and Reovirus-1 .
Antimicrobial Activity: Substituted Benzamide-Thiadiazoles
Anticancer Activity: Amino-Thiadiazole Derivatives
- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (Compound 2): Serves as a precursor for derivatives like N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (Compound 3), which induces pro-apoptotic effects and cell cycle arrest in cancer cells . SAR Note: The amino group facilitates hydrogen bonding with kinase targets, while cyanoacetamido modifications enhance cytotoxicity .
Substituent Effects on Activity
Physicochemical Properties
| Property | Target Compound | N-(5-Propyl-thiadiazol-2-yl)benzamide | Derivative 45 |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄OS | C₁₂H₁₃N₃OS | C₁₈H₂₁N₅OS₂ |
| Molecular Weight (g/mol) | 276.36 | 247.32 | 403.52 |
| Solubility | High (amino group) | Moderate (propyl chain) | Low (bulky substituents) |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide generally follows these core steps:
- Formation of the 1,3,4-thiadiazole ring via cyclization of suitable precursors such as thiosemicarbazides or acylhydrazines with reagents like carbon disulfide or amidines under acidic or basic conditions.
- Introduction of the amino group at the 5-position of the thiadiazole ring, often achieved by starting with 5-amino-substituted precursors or by selective functional group transformations.
- Attachment of the propyl linker to the thiadiazole nitrogen or carbon at the 2-position, typically through alkylation or amidation reactions.
- Coupling with benzoyl chloride or benzamide derivatives to form the final benzamide moiety.
This approach allows for the modular construction of the molecule, enabling variations in substituents and functional groups.
Detailed Preparation Methods from Literature
Cyclization via Thiosemicarbazide Intermediates
One common method involves the reaction of acylhydrazines with isothiocyanates in the presence of sodium hydroxide in ethanol to yield thiosemicarbazides. These intermediates are then cyclized under acidic conditions to form the 1,3,4-thiadiazole ring bearing the amino group at the 5-position.
Use of Carbon Disulfide and Hydrazine Hydrate
Another route involves the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to form thiosemicarbazide intermediates, which upon further reaction with acyl chlorides or alkyl halides and subsequent cyclization yield the desired thiadiazole derivatives.
Alkylation and Amidation for Side Chain and Benzamide Formation
The propyl linker and benzamide group are introduced typically by:
- Alkylation of the 2-position of the thiadiazole ring with a 3-bromopropyl derivative or similar alkylating agents.
- Subsequent amidation with benzoyl chloride or benzamide to form the benzamide moiety.
Pattanayak et al. demonstrated the synthesis of 1,3,4-thiadiazole derivatives by reacting 5-sulfanyl-1,3,4-thiadiazole-2-arylamine with aromatic halides, followed by benzoyl chloride addition under controlled temperature to yield benzoyl-substituted thiadiazoles.
Solid-Phase and Microwave-Assisted Methods
More recent advances include solid-phase synthesis and microwave-assisted cyclization, which offer higher yields and efficiency.
- Gong et al. reported a solid-phase synthesis method using carbon disulfide and sodium hydride at room temperature to prepare acyldithiocarbazate resins, which upon cyclodehydration generated 1,3,4-thiadiazole derivatives.
- Sahoo et al. found microwave methods more effective for synthesizing phenyl-1,3,4-thiadiazol-2-amine derivatives, achieving higher yields and shorter reaction times.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of thiosemicarbazide | Acylhydrazine + substituted isothiocyanate + NaOH in ethanol | Thiosemicarbazide intermediate |
| 2 | Cyclization | Acidic medium (e.g., H2SO4, TMSCl) | Formation of 5-amino-1,3,4-thiadiazole ring |
| 3 | Alkylation | Alkyl halide (e.g., 3-bromopropyl derivative), base | Introduction of propyl linker at 2-position |
| 4 | Amidation | Benzoyl chloride or benzamide, base, low temperature | Formation of this compound |
Characterization and Purity Confirmation
Synthesized compounds are typically confirmed by:
- Spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
- Chromatographic methods: Thin Layer Chromatography (TLC), High-Performance Thin Layer Chromatography (HPTLC).
- Purity and yield: Yields vary depending on method but microwave and solid-phase methods tend to give higher yields (up to 78% or more).
Research Findings on Preparation Efficiency and Yields
- Microwave-assisted synthesis provides faster reaction times and higher yields compared to conventional reflux methods.
- Cyclization reagents such as trimethylsilyl chloride and diphenyl chlorophosphate have been identified as effective for thiadiazole ring formation with good yields.
- Solid-phase synthesis facilitates easy purification and scalability, which is advantageous for library synthesis of thiadiazole derivatives.
Summary Table of Key Preparation Methods
Q & A
Q. What are the common synthetic routes for N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide?
The synthesis typically involves three steps:
Step I : Condensation of benzoyl chloride with glycine in a basic medium to form 2-benzamidoacetic acid.
Step II : Cyclization with thiourea in the presence of POCl₃ to generate the 1,3,4-thiadiazole core.
Step III : Microwave-assisted Schiff base formation with aromatic aldehydes under solvent-free conditions, catalyzed by glacial acetic acid .
Characterization includes TLC for purity, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR : To resolve aromatic protons, propyl chain signals, and thiadiazole ring carbons.
- Mass Spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and bond angles (if crystals are obtainable) .
Q. How is purity assessed during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- Melting Point Analysis : Sharp melting ranges indicate purity.
- Recrystallization : Ethanol or DMSO/water mixtures are common solvents .
Advanced Research Questions
Q. How can synthesis be optimized for anticancer derivatives?
Methodology :
- Compare conventional reflux (15–18 hours) vs. microwave-assisted synthesis (15–20 minutes), which improves yields by 15–20% .
- Use substituents like nitro or methoxy groups on aromatic aldehydes to enhance cytotoxicity.
Experimental Design : - Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Validate mechanism via flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Q. How to resolve contradictions in structural data from different analytical methods?
Case Example : Discrepancies in NMR vs. X-ray data for thiadiazole ring conformation.
Q. What strategies improve antiviral activity against Influenza A H3N2?
Key Findings :
- Derivative 45 (EC₅₀ = 31.4 µM) shows promise by introducing a methylthio group, enhancing viral protease inhibition .
Methodology : - Modify the propyl chain with sulfur-containing groups (e.g., thioether, sulfoxide).
- Test cytotoxicity (MCC > 500 µg/mL) and compare to oseltamivir in plaque reduction assays .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Steps :
Vary Substituents : Alter the benzamide aromatic ring (e.g., chloro, cyano) and thiadiazole side chains.
Assay Conditions : Use standardized protocols (e.g., IC₅₀ determination in triplicate).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or topoisomerase II .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
